molecular formula C7H16BrO4P B14310187 Diethyl [(2-bromoethoxy)methyl]phosphonate CAS No. 116384-57-7

Diethyl [(2-bromoethoxy)methyl]phosphonate

Cat. No.: B14310187
CAS No.: 116384-57-7
M. Wt: 275.08 g/mol
InChI Key: JCOLUXJISZCBEN-UHFFFAOYSA-N
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Description

Diethyl [(2-bromoethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3PThis compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Diethyl [(2-bromoethoxy)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 2-bromoethanol under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

Diethyl [(2-bromoethoxy)methyl]phosphonate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The major products formed depend on the specific nucleophile or coupling partner used in the reaction .

Mechanism of Action

The mechanism of action of diethyl [(2-bromoethoxy)methyl]phosphonate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the phosphonate group. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The phosphonate group can form stable bonds with metals and other elements, making it useful in the synthesis of complex molecules .

Comparison with Similar Compounds

Diethyl [(2-bromoethoxy)methyl]phosphonate can be compared with other similar compounds such as:

    Diethyl 2-bromoethylphosphonate: This compound has a similar structure but lacks the ethoxy group. .

    Diethyl (methylthiomethyl)phosphonate: This compound contains a methylthio group instead of the bromoethoxy group. .

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry .

Properties

CAS No.

116384-57-7

Molecular Formula

C7H16BrO4P

Molecular Weight

275.08 g/mol

IUPAC Name

1-bromo-2-(diethoxyphosphorylmethoxy)ethane

InChI

InChI=1S/C7H16BrO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3

InChI Key

JCOLUXJISZCBEN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COCCBr)OCC

Origin of Product

United States

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